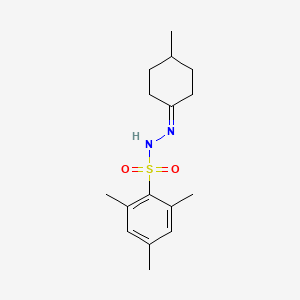

2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide

Vue d'ensemble

Description

2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide is a complex organic compound with the molecular formula C16H24N2O2S. This compound is characterized by its unique structure, which includes a benzenesulfonohydrazide core substituted with trimethyl groups and a methylcyclohexylidene moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide typically involves the following steps:

Formation of Benzenesulfonohydrazide Core: The initial step involves the reaction of benzenesulfonyl chloride with hydrazine hydrate to form benzenesulfonohydrazide.

Substitution with Trimethyl Groups: The benzenesulfonohydrazide is then subjected to Friedel-Crafts alkylation using trimethylchlorosilane in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the trimethyl groups at the 2, 4, and 6 positions of the benzene ring.

Cyclohexylidene Substitution: Finally, the compound is reacted with 4-methylcyclohexanone under acidic conditions to form the cyclohexylidene moiety, completing the synthesis of 2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reagents: Using large quantities of benzenesulfonyl chloride, hydrazine hydrate, trimethylchlorosilane, and 4-methylcyclohexanone.

Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalyst concentrations to maximize yield and purity.

Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonohydrazide group to sulfonamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted benzenesulfonohydrazides.

Applications De Recherche Scientifique

Chemical Synthesis

2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions:

- Hydrazone Formation : This compound can react with carbonyl compounds to form hydrazones, which are valuable in the synthesis of pharmaceuticals and agrochemicals.

- Ligand Development : It can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

Pharmaceutical Applications

The compound exhibits potential pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Properties : Research indicates that similar sulfonohydrazides can exhibit anti-inflammatory effects, suggesting a potential therapeutic application for this compound.

Material Science

In material science, this compound is explored for:

- Polymer Additives : Its incorporation into polymer matrices may enhance thermal stability and mechanical properties.

- Dyes and Pigments : The compound's structural characteristics allow for its use in synthesizing colorants for plastics and textiles.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial efficacy of sulfonohydrazides found that certain derivatives exhibited significant activity against Gram-positive bacteria. The research highlighted the potential of modifying the hydrazide structure to enhance bioactivity.

Case Study 2: Coordination Chemistry

Research published in coordination chemistry journals demonstrated the ability of this compound to form stable complexes with palladium and platinum. These complexes showed promising catalytic activity in cross-coupling reactions.

Mécanisme D'action

The mechanism of action of 2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The sulfonohydrazide group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. The trimethyl and cyclohexylidene groups enhance the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4,6-Trimethylbenzenesulfonohydrazide: Lacks the cyclohexylidene moiety, resulting in different chemical properties and applications.

N’-(4-Methylcyclohexylidene)benzenesulfonohydrazide: Lacks the trimethyl groups, affecting its reactivity and binding characteristics.

Uniqueness

2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide is unique due to the combination of its trimethyl and cyclohexylidene substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide is a sulfonohydrazide derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a hydrazide functional group attached to a trimethyl-substituted aromatic ring and a cyclohexylidene moiety, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

- Molecular Formula : C13H19N3O2S

- Molecular Weight : 273.37 g/mol

- CAS Number : 16182-15-3

- Appearance : White to off-white solid

- Melting Point : 112-114 °C (dec.)

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antioxidant Activity : This compound exhibits significant antioxidant properties, which can protect cellular components from oxidative stress.

- Antimicrobial Effects : Research indicates that it has antimicrobial properties against various bacterial strains, potentially making it useful in treating infections.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in several experimental models.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in edema in animal models |

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various sulfonohydrazides, this compound was found to significantly reduce lipid peroxidation in vitro. The compound demonstrated a dose-dependent effect on scavenging DPPH radicals, indicating its potential as an antioxidant agent.

Case Study 2: Antimicrobial Activity

A series of tests conducted against Gram-positive and Gram-negative bacteria showed that this compound exhibited notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 3: Anti-inflammatory Response

In vivo studies on mice subjected to inflammatory stimuli revealed that treatment with this compound resulted in a significant decrease in paw swelling and inflammatory markers. These findings suggest that the compound may be effective in managing inflammatory conditions.

Propriétés

IUPAC Name |

2,4,6-trimethyl-N-[(4-methylcyclohexylidene)amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c1-11-5-7-15(8-6-11)17-18-21(19,20)16-13(3)9-12(2)10-14(16)4/h9-11,18H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHXHMVMJGKTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=NNS(=O)(=O)C2=C(C=C(C=C2C)C)C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.